2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
2-(Cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a thiophene moiety. Its structure includes a cyclopentylthio group linked via an acetamide bridge to a thiazolo-triazol-ethyl backbone.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS3/c22-15(11-24-13-4-1-2-5-13)18-8-7-12-10-25-17-19-16(20-21(12)17)14-6-3-9-23-14/h3,6,9-10,13H,1-2,4-5,7-8,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSDEDGZMICTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Molecular weights range from 353.38 to 486.39, with the target compound (450.56) occupying a mid-range position, suggesting balanced pharmacokinetic properties .
Functional Analogues from and
describes triazinoquinazoline-thioacetamides (e.g., compounds 4.8–4.10), while highlights benzoimidazo-triazolones with thiophene substituents.
Key Observations :
- Biological Relevance : Thiophene-containing triazole derivatives () exhibit activity against kinases and microbial targets, implying the target compound may share mechanistic pathways .
Substituent-Driven Pharmacological Trends
- Thiophene vs. Thiazole : Thiophene moieties (as in the target compound) enhance π-π stacking with aromatic residues in enzyme active sites, whereas thiazole groups (e.g., in compounds) may improve metabolic stability .
- Cyclopentylthio vs. Alkyl/Aryl : The cyclopentylthio group’s steric bulk may reduce off-target interactions compared to smaller alkyl chains (e.g., butyl in ), but could also limit solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
